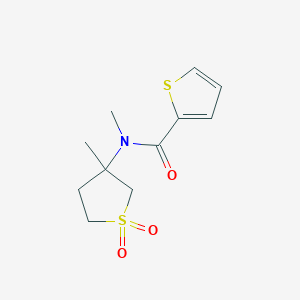

N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide

Vue d'ensemble

Description

“N-methyl-N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea” is a chemical compound with the molecular formula C7H14N2O3S and a molecular weight of 206.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the sources I found .Applications De Recherche Scientifique

Nanomedicine for Lung Cancer Treatment

Researchers have developed a nanomedicine therapy that targets lung cancer cells and enhances the immune system’s response to cancer. This therapy uses nanoparticles to deliver anticancer drugs directly to the tumor site. Additionally, antibodies attached to the nanoparticles target two different proteins on cancer cells, CD47 and PD-L1, allowing both the innate and adaptive immune systems to attack the cancer cells. This approach has shown promising results in lab and mouse lung tumor models, with potential applications for patients with tumors resistant to traditional immunotherapy .

Immunotherapy Enhancement

The compound is part of a novel approach to improve the efficacy of immunotherapies for non-small cell lung cancer (NSCLC). Traditional treatments often target a single protein, but this new therapy simultaneously targets multiple proteins, increasing the immune system’s ability to recognize and destroy cancer cells. This could lead to better outcomes for patients who do not respond to current immunotherapy options .

Reduction of Treatment Toxicity

By using a targeted delivery system, the compound minimizes the toxicities associated with conventional cancer treatments. The dual-targeting nanoparticles reduce the need for a combination of chemotherapy and immunotherapies, which can have severe side effects. This application could significantly improve the quality of life for cancer patients undergoing treatment .

Advanced Drug Delivery Systems

MLS001034096 is at the forefront of creating advanced drug delivery systems. The compound’s ability to be attached to nanoparticles and directed towards specific proteins on cancer cells exemplifies the potential for creating more efficient drug delivery mechanisms that could be adapted for various diseases beyond cancer .

Theoretical Implications in Cancer Research

The success of this compound in targeting multiple proteins and enhancing the immune response has theoretical implications for cancer research. It challenges existing theories on the limitations of immunotherapy and could lead to the development of new models for understanding cancer treatment .

Methodological Advancements in Nanotechnology

The use of MLS001034096 in nanomedicine represents a methodological advancement in the field of nanotechnology. It showcases how compounds can be engineered at the nanoscale to achieve specific therapeutic outcomes, potentially revolutionizing how we approach the design of medical treatments .

Ethical Considerations in Clinical Trials

As the compound progresses through clinical trials, it brings about ethical considerations regarding patient welfare and the rights of participants. Ensuring the ethical deployment of such advanced therapies is crucial for the integrity of research and the protection of participants .

Policy Implications for Healthcare

The development of therapies using MLS001034096 could influence healthcare policies, especially regarding the approval and regulation of nanomedicine and targeted therapies. Policymakers may need to consider new frameworks for evaluating and approving such treatments, balancing innovation with patient safety .

Mécanisme D'action

Propriétés

IUPAC Name |

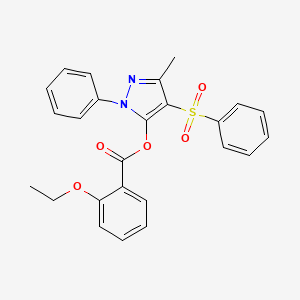

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S2/c1-11(5-7-17(14,15)8-11)12(2)10(13)9-4-3-6-16-9/h3-4,6H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHCUJPKGOSLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49717055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({[3-cyclopropyl-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4107237.png)

![N-1,3-benzothiazol-2-yl-5-cyano-6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4107257.png)

![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4107262.png)

![5-[1-(4-methoxyphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4107265.png)

![4-[3-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4107271.png)

![2-(benzylsulfonyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4107272.png)

![4-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4107304.png)

![1a-benzoyl-6-bromo-1-(4-ethylbenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4107306.png)

![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4107315.png)